molecular formula C21H14ClNO6 B3629388 3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate

3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3629388
M. Wt: 411.8 g/mol
InChI Key: ASZJYOQSOQDIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is an organic compound that features a benzyl ester linked to a 2-chloro-4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 3-(phenoxycarbonyl)benzyl alcohol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic substitution: Substituted benzyl esters.

    Reduction: 3-(phenoxycarbonyl)benzyl 2-chloro-4-aminobenzoate.

    Hydrolysis: 3-(phenoxycarbonyl)benzyl alcohol and 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.

Mechanism of Action

The mechanism of action of 3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    3-(phenoxycarbonyl)benzyl 2-chloro-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    3-(phenoxycarbonyl)benzyl 2-chloro-4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is unique due to the presence of both a nitro group and a chloro group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3-phenoxycarbonylphenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO6/c22-19-12-16(23(26)27)9-10-18(19)21(25)28-13-14-5-4-6-15(11-14)20(24)29-17-7-2-1-3-8-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZJYOQSOQDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.